molecular formula C6H12N2S2 B14447044 2,2'-Bithiazolidine CAS No. 77771-20-1

2,2'-Bithiazolidine

Cat. No.: B14447044
CAS No.: 77771-20-1
M. Wt: 176.3 g/mol
InChI Key: BALPQDWQADEPOU-UHFFFAOYSA-N
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Description

2,2'-Bithiazolidine is a chemical compound based on the thiazolidine heterocyclic scaffold, characterized by a saturated five-membered ring containing nitrogen and sulfur . Thiazolidine and its diverse derivatives are structures of high significance in medicinal chemistry and chemical biology research, noted for their broad spectrum of biological activities . While specific pharmacological data for this compound is the subject of ongoing investigation, related structures are extensively studied for applications in drug discovery. The thiazolidine core is a key building block in the synthesis of more complex molecules. For instance, thiazolidine chemistry is applied in advanced synthesis techniques, such as the native chemical ligation used for the total synthesis of glycoproteins like evasin-3 . Researchers value this chemical class for its potential to be developed into multifunctional agents. Other thiazolidine-derived compounds, such as thiazolidinediones (TZDs), are well-known for their anti-hyperglycaemic activity acting via the PPAR pathway, while many others are explored for antitumor, anti-inflammatory, and antimicrobial properties . The specific mechanism of action for this compound is not fully elucidated and is likely dependent on the specific research context and functionalization of the core structure. Researchers are encouraged to investigate its potential as a synthetic intermediate or a pharmacophore in the development of novel bioactive molecules. This product is provided as a high-purity material to ensure consistent results in your experiments. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77771-20-1

Molecular Formula

C6H12N2S2

Molecular Weight

176.3 g/mol

IUPAC Name

2-(1,3-thiazolidin-2-yl)-1,3-thiazolidine

InChI

InChI=1S/C6H12N2S2/c1-3-9-5(7-1)6-8-2-4-10-6/h5-8H,1-4H2

InChI Key

BALPQDWQADEPOU-UHFFFAOYSA-N

Canonical SMILES

C1CSC(N1)C2NCCS2

Origin of Product

United States

Synthetic Methodologies for 2,2 Bithiazolidine and Analogous Systems

Established Synthetic Pathways to Bithiazolidines and Related Thiazole (B1198619) Derivatives

Cyclization Reactions in Thiazolidine (B150603) Synthesis

Cyclization reactions are a cornerstone in the synthesis of the thiazolidine ring system. A common method involves the reaction of a thiol-containing compound with an aldehyde or ketone. For instance, the synthesis of 2,2-dimethyl-thiazolidine is achieved through the cyclization reaction of mercaptamine and acetone (B3395972) in the presence of cyclohexane (B81311) and sodium hydroxide. google.com This method, which employs reflux azeotropic dehydration, is noted for its mild reaction conditions and high yield of over 82%. google.com

Another example is the reaction of L-cysteine with aldehydes such as 2-hydroxy naphthaldehyde or 2-hydroxy benzaldehyde (B42025), which yields bidentate ligands like (2R,4R)-2-(2-hydroxynaphthalen-1-yl)thiazolidine-4-carboxylic acid and (2R,4R)-2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid, respectively. ekb.eg The synthesis of spiro[pyridine-thiazolidine] ring skeletons can be achieved through an efficient one-pot, three-component approach using thiazole salts, aldehydes, and enaminones. acs.orgacs.org This tandem/spirocyclization reaction proceeds under transition metal-free conditions and demonstrates high chemoselectivity. acs.orgacs.org

The synthesis of thiazolidin-4-ones, a related and important class of compounds, often involves the reaction of an amine, a carbonyl compound, and a mercaptoacetic acid. For example, a one-pot, four-component condensation-cyclization reaction of hydrazine (B178648) with allyl isothiocyanate and an α-haloketone in the presence of various aldehydes produces thiazolidine-4-one and 3H-thiazole derivatives in excellent yields. tandfonline.comresearchgate.net

Template-Assisted Synthesis of Polydentate Ligands and Related Scaffolds

Template-assisted synthesis is a powerful strategy for constructing complex polydentate ligands and related molecular architectures that can be otherwise challenging to prepare. This method utilizes a metal ion to pre-organize the starting materials, guiding the reaction towards the desired product and often preventing the formation of unwanted polymers or side products. amazonaws.com

A notable example of the template effect is seen in the synthesis of tetradentate nickel complexes. In the absence of a Ni2+ ion, the reaction between 2-aminoethanethiol and butane-2,3-dione yields 2,2'-dimethyl-2,2'-bithiazolidine. amazonaws.com However, when a Ni2+ ion is present, the reactants assemble on the metal center to form a nickel complex with a tetradentate ligand. amazonaws.com This approach is particularly advantageous for the synthesis of macrocyclic ligands, which are notoriously difficult to prepare selectively without a metal template. amazonaws.com

Emerging Synthetic Approaches and Green Chemistry Principles

In recent years, there has been a significant shift towards the development of more environmentally benign and efficient synthetic methods. This has led to the exploration of microwave-assisted synthesis, solvent-free reaction conditions, and one-pot multi-component reactions.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net This technique has been successfully applied to the synthesis of various thiazolidine derivatives.

For instance, thiazolidinediones have been synthesized with very good yields by reacting benzaldehyde with cysteine under microwave irradiation at 340 watts. jobpcr.comlatticescipub.comtishreen.edu.sy This method has also been used to prepare thiazolidine hydrazide, a precursor for oxadiazole derivatives. jobpcr.comlatticescipub.comtishreen.edu.sy The synthesis of thiazolidin-4-one derivatives has also been achieved through a one-pot, three-component reaction under microwave irradiation, highlighting the efficiency of this approach. researchgate.net The use of microwave heating is considered a highly efficient method as it provides uniform and specific heating to the reaction mixture, thereby enhancing the reaction rate and reproducibility. researchgate.net

ReactantsProductConditionsYieldReference
Benzaldehyde, CysteineThiazolidinedionesMicrowave (340 W)Very Good jobpcr.comlatticescipub.com
Benzaldehyde, Thiosemicarbazide, Maleic anhydrideThiazolidinone derivativesMicrowave, KSF@Ni catalyst- researchgate.net
Propargyloxybenzaldehyde, Aniline, Thioglycolic acidThiazolidinone derivativesMicrowave, Toluene- researchgate.net

Solvent-Free Reaction Methodologies

The development of solvent-free reaction conditions is a key aspect of green chemistry, as it reduces the use of hazardous and volatile organic compounds. jocpr.comeurekaselect.com Grinding techniques and reactions on solid supports are common solvent-free approaches.

The synthesis of 4-thiazolidinones has been accomplished in a one-pot procedure by reacting a carbonyl compound, an amine, and mercaptoacetic acid over the surface of various transition metal chlorides like ferric chloride and aluminum chloride. ijnrd.org This method is significantly faster than traditional methods, with reaction times of only 5-10 minutes. ijnrd.org Another solvent-free approach involves the use of ball milling, which has been successfully employed for the synthesis of benzimidazole (B57391) derivatives and could be applicable to thiazolidine synthesis. mdpi.com The reaction of benzoic acid and o-phenylenediamine (B120857) under ball milling conditions demonstrates the efficiency of this green method. mdpi.com

ReactantsCatalyst/SupportConditionsTimeReference
Carbonyl compound, Amine, Mercaptoacetic acidMetal Chlorides (FeCl3, AlCl3)Solvent-free, One-pot5-10 min ijnrd.org
Benzoic acid, o-phenylenediamine-Ball Milling1 hour mdpi.com

One-Pot and Multi-Component Reaction Strategies

One-pot and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single reaction vessel, avoiding the need for isolation of intermediates. tandfonline.comresearchgate.net These reactions are atom-economical, time-saving, and often lead to high yields of the desired products. tandfonline.comresearchgate.net

A novel one-pot, four-component condensation-cyclization reaction has been developed for the synthesis of thiazolidine-4-one and 3H-thiazole derivatives from hydrazine, allyl isothiocyanate, an α-haloketone, and various aldehydes. tandfonline.comresearchgate.net This protocol is characterized by its high yields and simple work-up procedure. tandfonline.comresearchgate.net Similarly, a one-pot, multicomponent reaction involving 5-substituted phenyl-1,3,4-thiadiazol-2-amines, substituted benzaldehydes, and 2-mercaptoacetic acid has been used to synthesize a library of thiazolidine-4-one molecular hybrids. nih.gov The synthesis of 1,3-thiazolidin-4-ones has also been achieved through a one-pot, multicomponent reaction of an aromatic or heterocyclic aldehyde, an aromatic amine, and thioglycolic acid in water using L-proline as a catalyst. researchgate.net This method is noted for being environmentally benign and energy-efficient. researchgate.net

Reaction TypeReactantsProductKey FeaturesReference
Four-componentHydrazine, Allyl isothiocyanate, α-haloketone, AldehydesThiazolidine-4-one and 3H-thiazole derivativesHigh yields, Easy work-up tandfonline.comresearchgate.net
Three-component5-substituted phenyl-1,3,4-thiadiazol-2-amines, Benzaldehydes, 2-Mercaptoacetic acidThiazolidine-4-one molecular hybridsSimple and efficient protocol nih.gov
Three-componentAldehyde, Amine, Thioglycolic acid1,3-Thiazolidin-4-onesL-proline catalyst, Aqueous conditions, Greener approach researchgate.net
Three-componentThiazole salts, Aldehydes, EnaminonesSpiro[pyridine-thiazolidine] ring skeletonsTransition metal-free, High chemoselectivity acs.orgacs.org
Four-componentPrimary amines, Ketones, Terminal alkynes, IsothiocyanatesThiazolidin-2-iminesCopper-catalyzed acs.org

Stereoselective and Enantioselective Synthesis of Bithiazolidine Derivatives

Detailed research on the stereoselective and enantioselective synthesis specifically targeting the 2,2'-bithiazolidine core is limited in readily available scientific literature. Methodologies are more commonly reported for other thiazolidine-based structures or different linkage isomers of bithiazolidine.

However, general principles of asymmetric synthesis can be applied to infer potential strategies. The creation of chiral centers in the this compound scaffold would likely rely on the use of chiral starting materials or chiral catalysts. For instance, the synthesis of a meso-bithiazolidine derivative, (3,3'-Bithiazolidine)-4,4'-dione, 2,2'-bis(o-fluorophenyl)-, meso-, has been noted, which involves the reaction of substituted thiazolidine precursors. ontosight.ai This suggests that the stereochemistry of the final dimer is controlled by the stereochemistry of the monomeric starting materials.

For enantioselective approaches, chiral Lewis acids or chiral organocatalysts could theoretically be employed in the key cyclization or dimerization steps. sigmaaldrich.comsigmaaldrich.com For example, multicomponent reactions catalyzed by chiral copper-pybox complexes have been successfully used for the enantioselective synthesis of thiazolidine-2-imines, achieving high enantiomeric excess (60-99% ee). nih.gov While not directly applied to this compound, this demonstrates the feasibility of using chiral metal catalysts to control stereochemistry in related thiazolidine ring systems. nih.gov Similarly, chiral oxazaborolidinium ions (COBIs) are effective catalysts for various asymmetric transformations and could potentially be adapted for the synthesis of chiral bithiazolidine derivatives. sigmaaldrich.com

The synthesis of chiral-at-metal catalysts, where chirality originates from a stereogenic metal center, presents another advanced strategy. nih.govrsc.org Such catalysts, often featuring iridium(III) or rhodium(III) complexes with achiral ligands, could induce asymmetry in the formation of the bithiazolidine core. nih.gov

Derivatization and Functionalization Strategies for the this compound Core

Information regarding the specific derivatization and functionalization of the parent this compound core is scarce. Research tends to focus on the synthesis of already functionalized analogs or related heterocyclic systems like benzothiazoles or 2,4-thiazolidinediones. mdpi.comresearchgate.net

General derivatization techniques, such as acylation, alkylation, and silylation, are standard methods for modifying heterocyclic compounds containing active hydrogen atoms (e.g., on the nitrogen atom of the thiazolidine ring). sigmaaldrich.comresearchgate.net These reactions aim to alter the molecule's polarity, volatility, and stability, or to introduce new functional groups for further modification. researchgate.net

Functionalization strategies often involve the introduction of substituents onto the heterocyclic rings to modulate biological activity or physicochemical properties. For instance, in related thiazole systems, sulfone moieties have been used as versatile reactive tags, enabling a variety of transformations including SNAr reactions, metal-catalyzed couplings, and radical-based alkylations. nih.gov This allows for the introduction of diverse amine, alcohol, or carbon-based substituents. nih.gov

The table below summarizes general derivatization approaches that could theoretically be applied to the this compound core based on common practices for related heterocyclic compounds.

Reaction Type Reagent Class Potential Functional Group Targeted Purpose/Outcome Reference
Alkylation Alkyl Halides, Benzyl HalidesN-HIntroduction of alkyl/benzyl groups, modification of solubility and biological activity. researchgate.net
Acylation Acyl Chlorides, AnhydridesN-HFormation of amides, introduction of carbonyl functionality. researchgate.net
Silylation TMS, TBDMS reagents (e.g., MTBSTFA)N-HIncreased volatility and thermal stability for analysis (e.g., GC-MS), protection of N-H group. sigmaaldrich.comresearchgate.net
Sulfonylation Sulfonyl ChloridesN-HFormation of sulfonamides, introduction of a stable, electron-withdrawing group. nih.gov

Interactive Data Table: Theoretical Derivatization Reactions This table is based on general heterocyclic chemistry and not on documented examples for this compound.

Coordination Chemistry of 2,2 Bithiazolidine Based Ligands

Ligand Design and Coordination Modes in Metal Complexation

The design of ligands based on the 2,2'-bithiazolidine scaffold allows for the creation of molecules with specific coordination preferences. By modifying the substituents on the thiazolidine (B150603) rings, researchers can tune the steric and electronic properties of the ligand, thereby influencing the geometry and stability of the resulting metal complexes. These ligands can coordinate to metal centers in several ways, acting as bidentate or bridging ligands, which facilitates the formation of both simple mononuclear complexes and more complex polynuclear assemblies.

Derivatives of thiazolidine can be synthesized to act as bidentate ligands, coordinating through both a nitrogen and a sulfur atom. ekb.eg The flexibility of the thiazolidine ring and the potential for introducing various functional groups allow for the rational design of ligands tailored for specific metal ions and applications. For instance, the introduction of pyridyl groups can create ligands like 2-(2-pyridyl)imino-N-(2-thiazolin-2-yl)thiazolidine (PyTT), which demonstrates the versatility of this class of compounds in forming complexes with metals such as cobalt(II) and zinc(II). researchgate.net

Mononuclear Coordination Complexes

Mononuclear complexes feature a single metal center coordinated by one or more ligands. In the context of this compound-based ligands, these complexes typically form when the ligand acts as a chelate, binding to the metal ion through two or more donor atoms. This chelation results in the formation of a stable ring structure. mdpi.com

For example, thiazolidine derivatives can form mononuclear complexes with various transition metals. mdpi.com In these complexes, the geometry around the metal center is determined by the coordination number and the nature of the metal and ligands. Common geometries include tetrahedral and octahedral. mdpi.comscribd.com For instance, a zinc(II) complex with a derivative of 2-thiazin-2-yl)thiazolidine was found to have a distorted tetrahedral geometry, with the zinc atom coordinated to two chloride ions and two nitrogen atoms from the ligand. researchgate.net Similarly, cobalt(II) can form a distorted octahedral complex with two thiazoline-based ligands and two chloride ions. researchgate.net The synthesis of such complexes often involves the reaction of a metal salt with the ligand in an appropriate solvent. nih.govjocpr.com

Table 1: Examples of Mononuclear Complexes with Thiazolidine-based Ligands

Metal IonLigandCoordination GeometryReference
Co(II)2-(pyrazol-1-yl-κN)-2-thiazoline-κNDistorted Octahedron researchgate.net
Zn(II)2-(3,4-dichlorophenyl)imino-κN-N-(2-thiazin-κN-2-yl)thiazolidineDistorted Tetrahedron researchgate.net
Au(I)Thiazolidine-thiourea derivativeLinear rsc.orgunizar.es
Fe(II)(2R,4R)-2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acidBidentate ekb.eg
Cu(II)(2R,4R)-2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acidBidentate ekb.eg

This table is generated based on findings from the referenced articles and illustrates the variety of mononuclear complexes formed.

Polynuclear and Oligomeric Metal Assemblies

Polynuclear and oligomeric assemblies contain multiple metal centers linked together by bridging ligands. iupac.orglibretexts.org this compound-based ligands can facilitate the formation of these structures by coordinating to more than one metal ion simultaneously. This bridging capability is crucial for constructing complex architectures, such as dimers, chains, and higher-dimensional networks. nih.gov

An example of a polynuclear assembly is a dimeric copper(II) complex, [Cu2Cl4L2], where two copper ions are bridged by two chloro ligands. researchgate.net In this structure, each copper atom is also coordinated to a thiazoline-based ligand. The formation of such bridged assemblies depends on the ligand's structure and the reaction conditions. The ability of ligands to connect multiple metal centers is a fundamental principle in the design of coordination polymers and metal-organic frameworks. libretexts.org These extended structures are built from repeating coordination entities. wikipedia.org The geometric arrangement of the ligands and their connectivity determine the dimensionality and topology of the resulting assembly. rsc.org

Metal-Ligand Interactions and Chelation Effects

A key factor contributing to the stability of complexes formed with multidentate ligands like this compound is the chelate effect. libretexts.org This effect describes the enhanced stability of a complex containing a chelating ligand compared to a complex with analogous monodentate ligands. libretexts.orgopenmedscience.com The formation of a chelate ring is entropically favorable because it leads to an increase in the number of free molecules in the system. libretexts.org Bidentate or multidentate ligands form stable five- or six-membered rings with the metal ion. mdpi.com This increased stability is a significant advantage in various applications of coordination chemistry. rsc.orgnih.gov

Spectroscopic and Structural Elucidation of Coordination Compounds

The characterization of coordination compounds involving this compound-based ligands relies on a combination of spectroscopic and structural techniques. These methods provide detailed information about the composition, geometry, and bonding within the complex.

Infrared (IR) spectroscopy is used to identify the coordination of the ligand to the metal ion. nih.gov Changes in the vibrational frequencies of the ligand upon complexation, particularly shifts in the C=N, C-S, and N-H stretching bands, can confirm the involvement of these groups in bonding to the metal. ekb.egresearchgate.net New bands appearing at lower frequencies are often assigned to metal-ligand vibrations (M-N, M-S). nih.gov

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the complex. mdpi.com The spectra of these complexes often show bands corresponding to d-d transitions of the metal ion and charge transfer transitions between the metal and the ligand (MLCT or LMCT). uni-regensburg.de These transitions are sensitive to the coordination environment and geometry of the metal center.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for characterizing the structure of these complexes in solution, particularly for diamagnetic species like those of Zn(II). mdpi.com

Table 2: Selected Bond Lengths from X-ray Crystallography Data

ComplexBondBond Length (Å)Reference
[CoCl2(PzT)2]·2H2OCo–N(1) (thiazoline)2.097(2) researchgate.net
Co–N(3) (pyrazole)2.157(2) researchgate.net
Co–Cl(1)2.472(1) researchgate.net
[Cu2Cl4(PzT)2]Cu–N(1) (thiazoline)2.012(2) researchgate.net
Cu–N(3) (pyrazole)1.995(2) researchgate.net
Cu–Cl(1) (terminal)2.254(1) researchgate.net
Cu–Cl(2) (bridging)2.218(1) researchgate.net
Gold(I) ComplexAu1–S1 (thiourea)2.336(2) rsc.orgunizar.es
Au1–P1 (phosphine)2.274(2) rsc.orgunizar.es

This table presents selected bond length data obtained from X-ray diffraction studies as reported in the cited literature.

Rational Design of Metal-Organic Frameworks and Coordination Polymers with Bithiazolidine Units

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are extended crystalline materials constructed from metal ions or clusters linked by organic ligands. wikipedia.orgmdpi.com The rational design of these materials involves selecting appropriate metal nodes and organic linkers to achieve desired network topologies and properties, such as porosity. ichem.mdrsc.org

While the use of this compound itself in MOFs is an emerging area, the principles of MOF design can be applied to ligands derived from this scaffold. Thiazole- and thiazolidine-based spacers have been recognized for their potential in constructing coordination architectures. acs.orgconnectedpapers.com By incorporating functional groups, such as carboxylates, onto the bithiazolidine core, these ligands can act as multitopic linkers, connecting multiple metal centers to form one-, two-, or three-dimensional networks. rsc.orgrsc.orgmdpi.com

The design strategy often involves using a combination of ligands to control the final structure. mdpi.com For example, a primary ligand like a bithiazolidine derivative could be used in conjunction with auxiliary N-donor ligands to build complex 3D frameworks. rsc.org The inherent chirality of some this compound derivatives could also be exploited to synthesize chiral MOFs, which are of interest for applications in enantioselective separations and catalysis. wikipedia.orgconnectedpapers.com The development of MOFs and CPs from bithiazolidine units holds promise for creating new functional materials with tailored properties. rsc.orgnih.gov

Catalytic Applications of 2,2 Bithiazolidine Derived Systems

Transition Metal Catalysis Mediated by Bithiazolidine-based Ligands

The ability of the nitrogen and sulfur atoms within the thiazolidine (B150603) rings of 2,2'-bithiazolidine to coordinate with transition metals makes it a promising ligand scaffold for catalysis. Research in this area is exploring both homogeneous and heterogeneous catalytic systems.

Homogeneous Catalysis Research

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity due to the well-defined nature of the catalytic species. nih.govsioc-journal.cn The development of chiral ligands is crucial for asymmetric catalysis, a key technology for the synthesis of enantiomerically pure compounds in the pharmaceutical and fine chemical industries. nih.govmdpi.com While ligands like BINOL and its derivatives are widely used, there is ongoing research into new chiral scaffolds. sigmaaldrich.com

In the context of thiazolidine derivatives, a notable example involves the use of a chiral nickel(II)-Tol-BINAP complex in a direct and asymmetric aldol (B89426) reaction of N-azidoacetyl-1,3-thiazolidine-2-thione with aromatic aldehydes. sigmaaldrich.com This reaction proceeds with high stereocontrol to produce anti-α-azido-β-silyloxy adducts. sigmaaldrich.com Although this study focuses on a thiazolidine-2-thione derivative as a substrate rather than this compound as a ligand, it highlights the relevance of the thiazolidine ring in stereoselective transformations mediated by transition metal complexes. The development of ligands derived from the this compound structure for transition metal-catalyzed reactions, such as hydrogenations or C-C bond formations, remains an active area of research. nih.govnih.govrsc.org

Heterogeneous Catalysis Research

Heterogeneous catalysts, which are in a different phase from the reactants, are advantageous for their ease of separation and recycling. rsc.orgunirc.it Common strategies for creating heterogeneous catalysts involve immobilizing a homogeneous catalyst onto a solid support, such as mesoporous silica (B1680970) or polymers. mdpi.comrsc.orgcsic.esmdpi.com Functionalized mesoporous silica, for instance, can be modified with various organic groups to anchor metal complexes. nih.govmdpi.comrsc.org

The immobilization of metal complexes onto supports like silica can be achieved through covalent bonding or physisorption. nih.govmdpi.com For example, silica materials have shown a high capacity to physisorb the second-generation Hoveyda-Grubbs catalyst, with the interaction being particularly strong with silanol-rich surfaces. mdpi.com While specific examples of heterogeneous catalysts derived from this compound are not extensively documented in the provided search results, the principles of catalyst immobilization could be applied to this compound-metal complexes. Functionalizing supports with this compound derivatives could provide a route to novel heterogeneous catalysts for a variety of organic transformations. The stability and reusability of such supported catalysts would be key parameters for their practical application. mdpi.comnih.gov

Organocatalysis and Synergistic Catalytic Systems

Organocatalysis, the use of small organic molecules as catalysts, has become a third pillar of asymmetric catalysis alongside biocatalysis and transition metal catalysis. scienceopen.comsioc-journal.cn Chiral scaffolds are central to the design of effective organocatalysts for enantioselective reactions. nih.gov

Asymmetric Organocatalysis Employing Bithiazolidine Scaffolds

The development of novel chiral organocatalysts is a vibrant area of research. Thiazolidine and its analogues are important structural motifs in biologically active molecules and are versatile intermediates in organic synthesis. princeton.edu The catalytic asymmetric synthesis of chiral thiazolidines from achiral materials is an attractive alternative to using the chiral pool. princeton.edu

One example of asymmetric organocatalysis involving the formation of a thiazolidine ring is the formal [3+2] annulation of imines and 2-mercaptoacetaldehyde, catalyzed by quinidine, to produce substituted thiazolidines with high enantio- and diastereoselectivity. princeton.edu In this reaction, the bifunctional catalyst activates both reaction partners, and the stereochemistry is controlled by the chiral backbone of the catalyst. princeton.edu While this demonstrates the formation of a thiazolidine scaffold through organocatalysis, the use of a this compound structure as the primary framework for an organocatalyst is a less explored area with significant potential. The C2-symmetry and the presence of heteroatoms in this compound make it an intriguing candidate for the development of new classes of organocatalysts.

Merged Photoredox and Organocatalytic Transformations

Synergistic catalysis, where two distinct catalytic cycles operate in concert, has emerged as a powerful strategy for developing novel chemical transformations. rsc.orgmdpi.com A prominent example is the merger of photoredox catalysis and organocatalysis. mdpi.comnih.govnih.gov This approach typically involves a photoredox catalyst, such as Ru(bpy)3Cl2, which, upon excitation by visible light, can generate radical intermediates via single-electron transfer. nih.govnih.gov These radicals can then be intercepted by an enamine intermediate generated in an organocatalytic cycle, for instance, with an imidazolidinone catalyst. nih.govnih.gov This dual activation strategy has been successfully applied to the enantioselective intermolecular α-alkylation of aldehydes. princeton.edunih.govnih.gov

The application of this compound-derived organocatalysts in such synergistic systems is a promising but currently underexplored research avenue. The electronic properties of a this compound-based enamine intermediate could be tuned to facilitate its reaction with photochemically generated radicals, potentially opening up new pathways for asymmetric functionalization reactions.

Mechanistic Investigations of Catalytic Reactions

Understanding the mechanism of a catalytic reaction is crucial for its optimization and the rational design of new catalysts. mdpi.com Computational methods, such as Density Functional Theory (DFT), have become invaluable tools for elucidating reaction pathways and the origins of stereoselectivity. nih.govdiva-portal.orguni-regensburg.demdpi.com

Mechanistic studies on the formation of the thiazolidine ring itself have been conducted. For example, the formation of thiazolidine from aldehydes and cysteamine (B1669678) is proposed to proceed through the formation of a Schiff base, followed by cyclization, a process that can be promoted by buffers. In another study, the DABCO-catalyzed synthesis of thiazolidine-2-thiones was investigated through a combination of kinetic studies and DFT calculations, which revealed that the initial nucleophilic attack of the propargylamine (B41283) on carbon disulfide is the rate-determining step. nih.gov

For catalytic reactions employing thiazolidine derivatives, mechanistic insights are equally important. In the context of the nickel-catalyzed asymmetric aldol reaction of N-azidoacetyl-1,3-thiazolidine-2-thione, theoretical calculations were used to rationalize the stereochemical outcome and propose a mechanistic model. sigmaaldrich.com A DFT study on the asymmetric transfer hydrogenation of imines catalyzed by a chiral phosphoric acid-derived indium metal-organic framework revealed that the simultaneous adsorption of the imine and a thiazoline (B8809763) reducing agent onto the catalyst via hydrogen bonding is a key step. nih.gov The study also highlighted how the catalyst's structure influences enantioselectivity through differential noncovalent interactions in the transition states. nih.gov

These examples underscore the power of mechanistic studies in understanding catalysis involving thiazolidine-related compounds. Similar detailed investigations into reactions catalyzed by this compound-derived systems would be essential for advancing their application in catalysis.

Theoretical and Computational Studies of 2,2 Bithiazolidine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a prominent computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org DFT has become a cornerstone of computational chemistry because it offers a balance between accuracy and computational cost, making it feasible to study complex molecules. wikipedia.orgaimspress.com The theory is founded on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a unique functional of its electron density. wikipedia.orgscispace.com In practice, the Kohn-Sham formulation reduces the complex many-electron problem to a more manageable one of non-interacting electrons moving in an effective potential. wikipedia.org

The electronic properties of a molecule are fundamental to understanding its reactivity, stability, and spectroscopic behavior. DFT calculations are widely used to analyze the electronic structure of organic molecules, including heterocyclic systems related to bithiazolidine. biointerfaceresearch.com

Key aspects of this analysis include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. biointerfaceresearch.com For instance, in a computational study of a 5-(3-nitro-arylidene)-thiazolidine-2,4-dione derivative, the HOMO-LUMO gap was calculated to be a key indicator of its profile. biointerfaceresearch.com

Molecular Electrostatic Potential (MEP): The MEP surface map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red areas typically indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas signify positive potential (electron-poor regions, susceptible to nucleophilic attack). researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge transfer, hyperconjugative interactions, and the nature of bonding within the molecule. It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs, quantifying their stabilization energy, which helps explain intramolecular charge transfer and structural stability. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Data for a Thiazolidine (B150603) Derivative This table presents representative data for a related thiazolidine compound to illustrate the outputs of DFT calculations, as specific data for 2,2'-Bithiazolidine is not available in the cited literature.

ParameterValue (eV)Description
EHOMO-6.8Energy of the Highest Occupied Molecular Orbital
ELUMO-2.5Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.3Indicates kinetic stability and chemical reactivity

Molecules with rotatable bonds, such as the one connecting the two thiazolidine rings in this compound, can exist in multiple conformations. Conformational analysis aims to identify these different spatial arrangements and determine their relative stabilities. The collection of all possible conformations and the energy barriers between them forms the molecule's potential energy landscape. nih.govneupsykey.com

A protein's function, for example, can be described by its free energy landscape, which maps the relationship between structure and motion. Similarly, for a smaller molecule, DFT calculations can be used to construct this landscape by systematically rotating the dihedral angles of key bonds and calculating the energy of each resulting geometry. This process allows for the identification of energy minima, which correspond to stable conformers, and transition states, which are the energy maxima along the pathway between conformers. neupsykey.com Understanding the energy landscape is crucial for predicting the most likely shape of the molecule under given conditions and for understanding its dynamic behavior. nih.gov

Quantum chemical calculations are highly effective at predicting various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure determination. mdpi.com

Vibrational Spectroscopy (IR): DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) spectrum. While there is often a systematic deviation between calculated and experimental frequencies, this can be corrected using scaling factors. The calculated spectrum helps in the assignment of experimental vibrational bands to specific atomic motions (e.g., stretching, bending). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method, often used with DFT, is a standard approach for calculating NMR chemical shifts (δ). epstem.net By calculating the theoretical chemical shifts for a proposed structure and comparing them to experimental values, one can confirm or revise the molecular structure. A good correlation between the calculated and experimental shifts provides strong evidence for the correctness of the assigned structure. epstem.net

Table 2: Example Comparison of Theoretical and Experimental IR Wavenumbers for a Substituted Imidazoline This table illustrates the common practice of comparing computationally predicted vibrational frequencies with experimental data. Data is for oxymetazoline, a molecule containing a heterocyclic ring, to demonstrate the methodology. researchgate.net

Assignment (%PED)Theoretical Scaled (cm⁻¹)Experimental (cm⁻¹)
ν(30) + τ (34)11901238
δ(68)11541200
ν(10) + τ (68)10121053
ν(17) + δ(24)951989
ν(44) + τ (22)915952
ν = stretching, δ = bending, τ = torsion. PED = Potential Energy Distribution.

Conformational Analysis and Energy Landscapes

Molecular Dynamics Simulations of Bithiazolidine Systems

While quantum chemical calculations are excellent for studying static properties and single-molecule behavior, Molecular Dynamics (MD) simulations are used to explore the dynamic evolution of a system over time. mdpi.comebsco.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of how molecular systems behave in a more realistic environment, such as in solution or interacting with other molecules like proteins. mdpi.comnih.gov

MD simulations can provide insights into:

Conformational Dynamics: Tracking how the molecule explores different conformations over time.

Solvation Effects: Understanding how the solvent influences the structure and stability of the molecule.

Binding and Interaction: Simulating the interaction of the molecule with a biological target, such as an enzyme's active site, to assess the stability of the complex. mdpi.comnih.gov Metrics like the root-mean-square deviation (RMSD) are used to evaluate the stability of the protein-ligand complex during the simulation. nih.gov

For a molecule like this compound, MD simulations could be used to study its flexibility, its preferred conformations in different solvents, and its potential to bind to specific targets.

Computational Approaches in Catalyst Design and Reactivity Prediction

Computational chemistry is an indispensable tool in modern catalyst design and for predicting chemical reactivity. rsc.orgustc.edu.cn By modeling reaction mechanisms at the molecular level, researchers can gain insights that accelerate the discovery and optimization of new catalysts. nih.gov

Reactivity Prediction: DFT-based descriptors can predict the reactivity of different sites within a molecule. rsc.org For example, computational models can be built to predict the rates of key reaction steps, such as the oxidative addition in cross-coupling catalysis, by linking molecular descriptors to experimentally observed reaction rates. chemrxiv.org

Mechanism Elucidation: Computational methods allow for the mapping of entire reaction pathways, including the identification of reactants, products, intermediates, and transition states. Calculating the activation energies for different potential pathways helps determine the most likely reaction mechanism. mit.edu

Catalyst Screening: By building computational libraries of potential ligands or catalysts, researchers can perform in silico screening to identify promising candidates before committing to their synthesis and experimental testing. nih.govnih.gov This approach saves significant time and resources in the development of new catalytic systems.

For this compound, these computational approaches could be used to explore its potential as a ligand in catalysis, predict its reactivity in various chemical transformations, and guide the design of derivatives with enhanced catalytic properties.

Supramolecular Chemistry Involving 2,2 Bithiazolidine Scaffolds

Molecular Recognition and Host-Guest Interactions

Molecular recognition is a fundamental concept in supramolecular chemistry, where a "host" molecule selectively binds to a "guest" molecule through non-covalent interactions. wikipedia.orgbbau.ac.in The 2,2'-bithiazolidine scaffold can be incorporated into larger molecular frameworks to create hosts with specific cavities or binding sites. These hosts can then recognize and bind to complementary guest molecules, which can be ions or neutral molecules. bbau.ac.insupramolecularevans.com

The design of these host molecules is crucial for achieving selective binding. supramolecularevans.com The size, shape, and electronic properties of the binding cavity, which are influenced by the this compound unit, determine which guests will be preferentially bound. bbau.ac.insupramolecularevans.com This selective binding is at the core of many biological processes, such as enzyme-substrate interactions, and is a key goal in the design of synthetic receptor molecules. wikipedia.orgbbau.ac.in The development of such synthetic receptors based on the this compound scaffold holds promise for applications in sensing, where the binding of a specific guest triggers a detectable signal. supramolecularevans.com

Host-Guest System ComponentRole in Molecular RecognitionKey Interactions
This compound-based Host Provides a defined three-dimensional cavity or binding site.Hydrogen bonding, π-π stacking, S···N interactions, van der Waals forces. wikipedia.orgarabjchem.orgrsc.orgcuni.czrsc.org
Guest Molecule/Ion Binds selectively within the host's cavity.Complementary shape, size, and electronic properties to the host's binding site. bbau.ac.insupramolecularevans.com

Self-Assembly Processes and Hierarchical Structural Formation

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. tue.nluclouvain.be Derivatives of this compound can be designed to undergo self-assembly, leading to the formation of larger, more complex, and often hierarchical structures. rsc.orgnist.gov This process is analogous to how biological systems build complex machinery from simpler molecular components. nih.gov

Hierarchical self-assembly involves multiple levels of organization. rsc.orgnist.govnih.gov Initially, individual this compound-containing molecules may assemble into primary structures, such as chains or rings, through specific interactions like hydrogen bonding. These primary structures can then serve as building blocks for the next level of assembly, forming larger and more intricate architectures like nanofibers, gels, or crystalline networks. rsc.orgnist.govcore.ac.uk The final morphology and properties of the resulting material are dictated by the interplay of the various non-covalent forces at each level of the hierarchy. nist.govnih.gov

This bottom-up approach to constructing nanomaterials allows for a high degree of control over the final structure and function. rsc.org By carefully designing the molecular building blocks, it is possible to program the self-assembly process to yield materials with desired properties. nist.gov

Non-Covalent Interactions in Supramolecular Architectures (e.g., hydrogen bonding, π-π stacking, S···N interactions)

The stability and structure of supramolecular assemblies based on this compound are governed by a variety of non-covalent interactions. mdpi.com These weak forces, when acting in concert, can lead to highly stable and well-defined architectures.

Hydrogen Bonding: Hydrogen bonds are a special type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like nitrogen or oxygen) and another nearby electronegative atom. purdue.edu In this compound derivatives, the nitrogen atoms of the thiazolidine (B150603) rings and any appended functional groups can act as hydrogen bond acceptors, while N-H groups can serve as donors. arabjchem.orgnih.gov These interactions are highly directional and play a crucial role in directing the self-assembly process, often leading to the formation of one-dimensional chains or two-dimensional sheets. researchgate.netmdpi.com

π-π Stacking: Aromatic rings, which can be incorporated as substituents on the this compound scaffold, can interact through π-π stacking. scirp.orgmdpi.com This attractive, non-covalent interaction arises from the electrostatic and dispersive forces between the electron clouds of the aromatic systems. scirp.org The strength and geometry of these interactions are influenced by the nature of the aromatic rings and their substituents. scirp.orgnih.gov In the solid state, π-π stacking can lead to the formation of columnar structures or layered arrangements, significantly influencing the material's electronic and optical properties. iucr.orgmdpi.com

Type of Non-Covalent InteractionDescriptionRole in this compound Architectures
Hydrogen Bonding An attractive interaction between a hydrogen atom connected to a highly electronegative atom and another nearby electronegative atom. purdue.eduDirects the formation of specific motifs like chains and sheets, providing structural integrity. arabjchem.orgnih.govmdpi.com
π-π Stacking An attractive force between aromatic rings. scirp.orgmdpi.comInfluences the packing of molecules in the solid state, affecting electronic and photophysical properties. iucr.orgmdpi.com
S···N Interactions A type of chalcogen bond between an electrophilic sulfur and a nucleophilic nitrogen. mdpi.comContributes to the stability and directionality of the crystal packing. rsc.org

Modulation of Supramolecular Architectures by External Stimuli

A key feature of supramolecular systems is their dynamic and often reversible nature, which allows their structure and properties to be altered by external stimuli. tue.nlmdpi.com Supramolecular architectures built from this compound scaffolds can be designed to be responsive to various triggers, such as changes in temperature, pH, light, or the presence of specific chemical species. tue.nlmdpi.comresearchgate.net

For instance, a change in temperature can disrupt weaker non-covalent interactions like hydrogen bonds, leading to a disassembly of the supramolecular structure or a transition to a different assembled state. core.ac.uk Similarly, altering the pH can protonate or deprotonate acidic or basic sites on the this compound derivatives, changing their charge and hydrogen-bonding capabilities, thereby inducing a structural rearrangement. nih.gov

Light can also be used as a stimulus if photo-responsive groups are incorporated into the molecular design. nih.gov Light-induced isomerization or cleavage of these groups can trigger a cascade of changes in the non-covalent interactions, leading to a macroscopic change in the material. nih.gov This ability to control the structure and function of materials with external signals is a hallmark of "smart" materials and is a major focus of research in supramolecular chemistry. mdpi.comresearchgate.net

Polymer Chemistry Applications of 2,2 Bithiazolidine Derivatives

Design and Synthesis of π-Conjugated Polymers Incorporating Bithiazole Units

The synthesis of π-conjugated polymers containing bithiazole units is a subject of extensive research due to their potential in electronic applications. researchgate.net These polymers are typically synthesized via cross-coupling reactions, where bithiazole serves as a key monomer. A common strategy involves the use of direct arylation polycondensation (DAP), which has been shown to be an effective method for creating high molecular weight bithiazole-based conjugated polymers. nii.ac.jp For instance, the reaction of a bithiazole monomer with various aryl dihalides using a palladium catalyst can yield a range of polymers with tailored properties. researchgate.net

Another synthetic route is the Stille copolymerization, which has been successfully employed to create 'all acceptor' semiconducting polymers by reacting electron-deficient 2,2'-bithiazole (B7772081) and bispyridinyl diketopyrrolopyrrole moieties. nsf.gov Copper-catalyzed aerobic oxidative C-H/C-H coupling is another emerging method for the synthesis of bithiazole-based semiconducting polymers. rsc.org The choice of synthetic route and reaction conditions can significantly impact the polymer's molecular weight, solubility, and structural integrity, which in turn affects its performance in devices. nii.ac.jp

The design of these polymers often involves alternating the electron-deficient bithiazole unit with an electron-donating unit to create a donor-acceptor (D-A) copolymer. This D-A architecture is crucial for tuning the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which dictates its optical and electronic properties. acs.org

Structure-Property Relationships in Bithiazole-based Polymer Backbones

The relationship between the chemical structure of bithiazole-based polymers and their physical properties is a critical area of study for optimizing their performance. The inclusion of the bithiazole unit generally leads to polymers with lower HOMO energy levels compared to their thiophene-based counterparts, which can improve air stability and facilitate electron transport. nii.ac.jp The planarity of the bithiazole unit and the potential for intermolecular S---N interactions contribute to strong interchain interactions, leading to higher crystallinity and ordered structures. nii.ac.jpacs.org

The connectivity of the monomer units within the polymer backbone also plays a significant role. For example, polymers with head-to-tail (HT) couplings tend to have more planar structures and higher crystallinity compared to those with head-to-head (HH) couplings. researchgate.netumich.edu This increased planarity and crystallinity in HT-coupled polymers often result in lower redox potentials. researchgate.netumich.edu

The nature of the co-monomer in D-A copolymers also profoundly influences the properties. By pairing bithiazole with different donor units, the resulting polymers' absorption spectra, energy levels, and charge-transporting capabilities can be systematically tuned. researchgate.net For instance, combining bithiazole with a strong acceptor can lead to polymers with deep HOMO and LUMO levels. researchgate.net

Table 1: Structure-Property Correlations in Bithiazole-Based Polymers
Structural FeatureInfluence on Polymer PropertiesExample/Reference
Bithiazole UnitLowers HOMO energy level, enhances electron transport and air stability. nii.ac.jpGeneral feature of bithiazole polymers.
Head-to-Tail (HT) CouplingIncreases planarity and crystallinity. researchgate.netumich.eduCompared to HH-coupled polymers. researchgate.netumich.edu
Donor-Acceptor (D-A) ArchitectureTunable bandgap and energy levels. acs.orgCommon design for organic photovoltaics. acs.org
Strong Acceptor Co-monomerDeepens HOMO and LUMO energy levels. researchgate.netLeads to narrow bandgap polymers. researchgate.net

Advanced Polymer Materials for Optoelectronic Applications

Bithiazole-based polymers are promising materials for a variety of optoelectronic devices due to their excellent electronic properties. They have been successfully utilized as the active layer in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nii.ac.jp In OFETs, these polymers can function as either p-type or n-type semiconductors. nii.ac.jp For instance, a semiconducting polymer, PDBPyBTz, designed using an 'all-acceptor' strategy with bithiazole and bispyridinyl diketopyrrolopyrrole units, demonstrated unipolar n-channel charge transport with notable electron mobilities. nsf.gov

In the realm of OPVs, the tunable energy levels of bithiazole-based D-A copolymers make them excellent candidates for donor materials. acs.org By carefully designing the polymer structure, high power conversion efficiencies (PCEs) can be achieved in non-fullerene solar cells. acs.org For example, a polymer based on 5,5'-bithiazole (B13893616) and alkylthiophenes achieved a PCE of 12.2%, highlighting the potential of these materials. acs.org Bithiazole-based polymers have also been investigated for their use in organic light-emitting diodes (OLEDs) and as electrochromic materials. rsc.orgresearchgate.net

Table 2: Performance of Bithiazole-Based Polymers in Optoelectronic Devices
Device TypePolymer RoleKey Performance MetricReference
Organic Field-Effect Transistor (OFET)n-channel semiconductorElectron mobility up to 0.02 cm²/Vs. nsf.govPDBPyBTz nsf.gov
Organic Photovoltaic (OPV)Donor materialPower conversion efficiency of 12.2%. acs.orgPTN5 acs.org
Organic Light-Emitting Diode (OLED)Emissive layerGreen and red luminescence. mdpi.comP1 and P2 mdpi.com
Electrochromic DeviceElectrochromic layerMultichromism with short switching times. researchgate.netCopolymers of PyDBTH researchgate.net

Integration into Responsive and Functional Polymer Systems

Beyond optoelectronics, there is growing interest in incorporating bithiazole and related thiazolidine (B150603) derivatives into stimuli-responsive or "smart" polymer systems. mdpi.comnih.govnih.govmdpi.comjapsonline.com These polymers can undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, temperature, light, or the presence of specific analytes.

While the direct use of 2,2'-bithiazolidine in such systems is not widely reported, the functional groups on the thiazolidine ring offer potential for creating responsive materials. For example, the amine and thiol groups that can be generated from ring-opening of the thiazolidine moiety could be used to attach responsive side chains or to create cross-linked networks that swell or shrink in response to environmental changes.

More established is the use of thiazolidine derivatives in creating functional polymer systems for biomedical applications. For instance, novel bithiazolidine derivatives have been used to cap CdTe/CdS quantum dots for use as fluorescent sensors. researchgate.net This suggests a pathway for integrating these functionalities into polymer hydrogels or nanoparticles for sensing and drug delivery applications. The development of functional polymer systems with aggregation-induced emission (AIE) is another area where thiazole-containing polymers could be beneficial, offering high sensitivity and contrast for sensing applications. nih.gov

Materials Science Applications of 2,2 Bithiazolidine Containing Compounds

Development of Functional Materials and Nanomaterials

The integration of 2,2'-bithiazolidine derivatives into nanomaterials has led to the creation of novel functional systems, particularly in the realm of quantum dots (QDs). One notable example involves the synthesis of a thiazolidine (B150603) derivative, (E)-2,2'-(4,4'-dioxo-2,2'-dithioxo-2H,2'H-[5,5'-bithiazolylidene]-3,3'(4H,4'H)-diyl) bis(3-mercaptopropanoic acid), referred to as DTM. nih.govresearchgate.net This compound has been successfully used to surface-modify, or "cap," core-shell Cadmium Telluride/Cadmium Sulfide (CdTe/CdS) quantum dots. nih.govresearchgate.net

The DTM capping serves a dual purpose: it passivates the surface of the quantum dots, enhancing their photoluminescence properties, and it provides specific functional groups that can interact with target analytes. nih.gov These DTM-capped CdTe/CdS QDs exhibit strong fluorescence emissions, which can be selectively quenched in the presence of certain ions or molecules. nih.govauburn.edu This property makes them highly effective as fluorescence sensing materials. nih.gov The development of these QD-based nanomaterials demonstrates how bithiazolidine derivatives can be employed to impart specific functionalities, such as molecular recognition and signal transduction, at the nanoscale. Furthermore, these functionalized quantum dots have been used as a platform for the immobilization of enzymes like glucose oxidase (GOD), creating a biocompatible interface for biosensing applications. researchgate.net

The synthesis of such functional nanomaterials typically involves a multi-step process. First, the core-shell CdTe/CdS QDs are produced, and subsequently, the synthesized DTM ligand is used for surface modification. researchgate.net The resulting DTM-capped QDs are stable and can be suspended in buffer solutions for further use. researchgate.net This research highlights the role of bithiazolidine chemistry in advancing the design of sophisticated nanomaterials for sensing and bio-applications.

Hybrid Materials and Composite Systems Research

Research into hybrid materials has leveraged this compound derivatives to create composite systems with enhanced capabilities, particularly for environmental applications. A significant area of this research is the development of sorbents by immobilizing bithiazolidine-based ligands onto solid supports like silica (B1680970) gel. pnu.ac.ir Silica gel is an advantageous support material due to its high thermal stability, lack of swelling, and the presence of reactive hydroxyl groups on its surface. pnu.ac.ir

A prime example is the synthesis of a novel sorbent named 3,3'-Bis-(3-triethoxysilylpropyl)-2,2'-dithioxo-[5,5']bithiazolidinylidene-4,4'-dione-functionalized silica gel. pnu.ac.ir This hybrid material is created by first synthesizing the bithiazolidinylidene ligand and then grafting it onto a silica gel backbone. pnu.ac.ir The synthesis of the ligand itself involves a reaction between 3-(triethoxysilyl)propan-1-amine, carbon disulfide, and dimethyl acetylenedicarboxylate. pnu.ac.ir This process results in a composite material that combines the robust physical properties of silica with the selective chemical affinity of the bithiazolidine derivative. Such hybrid systems are designed to have a high surface area and multiple functional groups, making them excellent for extracting toxic heavy metal ions from aqueous solutions. nih.gov

The development of these composite systems underscores a key strategy in materials science: combining distinct components to generate a new material with synergistic or enhanced properties. In this case, the bithiazolidine derivative provides the specific functionality for capturing target ions, while the silica matrix provides a stable and porous framework, making the material practical for use in solid-phase extraction (SPE) processes. pnu.ac.ir

Sensing Applications and Sorbent Development (e.g., heavy metal detection)

A major application of this compound-containing compounds is in the development of sensors and sorbents for the detection and removal of heavy metals and other analytes. nih.govpnu.ac.ir The functionalized nanomaterials and hybrid composites described previously have been specifically engineered for these tasks.

The DTM-capped CdTe/CdS quantum dots function as a highly sensitive and selective fluorescence sensor for mercury (Hg²⁺) ions. nih.gov The fluorescence of the DTM-CdTe@CdS/QDs is strong in the absence of mercury but is efficiently quenched when Hg²⁺ is present. nih.govauburn.edu This quenching occurs due to the formation of a stable complex between the mercury ions and the DTM ligand on the surface of the quantum dots. nih.govauburn.edu This sensor demonstrates remarkable performance, with a very low detection limit and high selectivity, even in the presence of other potentially interfering metal ions. nih.gov

Beyond heavy metals, these functionalized QDs have been adapted for biosensing. By immobilizing glucose oxidase (GOD) onto the DTM-capped CdTe/CdS QDs, a fluorescence sensor for glucose was developed. researchgate.net The sensor's operation relies on the enzymatic oxidation of glucose by GOD, which produces hydrogen peroxide (H₂O₂). The H₂O₂ then quenches the fluorescence of the quantum dots, and the degree of quenching is proportional to the glucose concentration. researchgate.net

In parallel, the 3,3'-Bis-(3-triethoxysilylpropyl)-2,2'-dithioxo-[5,5']bithiazolidinylidene-4,4'-dione-functionalized silica gel has been successfully used as a sorbent for the solid-phase extraction and preconcentration of trace mercury(II) ions from various environmental and biological samples, including tap water, river water, seawater, fish, and urine. pnu.ac.ir The material exhibits very high selectivity for mercury, and the captured mercury can be effectively desorbed for quantification using an appropriate eluent like thiourea. pnu.ac.ir The effectiveness of such sorbents is a critical step in monitoring and remediating heavy metal contamination. nih.govbohrium.commdpi.com

The performance characteristics of these bithiazolidine-based sensors and sorbents are summarized in the tables below.

Table 1: Performance of Bithiazolidine-Based Mercury (Hg²⁺) Sensor and Sorbent

Material/Method Analyte Application Linear Range Detection Limit (LOD) Key Finding Source
DTM-capped CdTe@CdS QDs Hg²⁺ Fluorescence Sensing 0.3 nM - 21 nM 0.08 nM High selectivity over other metal ions. nih.gov

Table 2: Performance of Bithiazolidine-Based Glucose Biosensor

Material/Method Analyte Application Linear Range Detection Limit (LOD) Key Finding Source

Analytical Methodologies for 2,2 Bithiazolidine and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural confirmation of 2,2'-Bithiazolidine. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the molecular framework, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are powerful tools for the structural analysis of thiazolidine-containing molecules. rsc.org In the context of this compound, NMR can confirm the presence and connectivity of the two thiazolidine (B150603) rings.

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the methylene (B1212753) (CH₂) and methine (CH) protons within the thiazolidine rings. For instance, in related thiazolidine derivatives, methylene protons adjacent to the sulfur and nitrogen atoms show distinct chemical shifts. psu.edu The coupling constants between adjacent protons can help determine the conformation and puckering of the five-membered rings. nih.gov In a study of various thiazolidine derivatives, the N-H proton was typically found to be in an axial position. rsc.org For substituted derivatives, the chemical shifts of aromatic protons can be observed in the range of δ 7.43–7.72 ppm. nih.gov

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. The carbons in the thiazolidine ring are expected at specific chemical shifts. For example, in thiazolidine-2,4-dione derivatives, carbonyl carbons appear at highly de-shielded values (e.g., δ 166-171 ppm), while the methylene carbon of the ring appears at a much lower chemical shift (e.g., δ 32-36 ppm). mdpi.commdpi.com The carbon attached to both sulfur and nitrogen (C2) would have a characteristic shift, which is sensitive to the substitution pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by several key absorption bands:

N-H Stretch: A band corresponding to the N-H stretching vibration is expected, typically in the range of 3182–3241 cm⁻¹ for thiazolidine derivatives. emanresearch.org

C-H Stretch: Aliphatic C-H stretching vibrations from the methylene groups in the rings are expected around 2834–2977 cm⁻¹. emanresearch.org

C-S Stretch: The C-S linkage in the thiazolidine ring gives rise to a characteristic band, which has been observed near 716 cm⁻¹ in related structures. psu.edu

C=O Stretch: For derivatives like thiazolidinediones, strong carbonyl (C=O) absorption bands are observed in the region of 1646–1747 cm⁻¹. nih.govmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of this compound is influenced by the chromophores present. The bithiazole moiety in related compounds is known to have π to π* transitions. iau.irtandfonline.com For example, 2,2'-bithiazole (B7772081) derivatives can exhibit strong absorption bands in the visible to near-infrared (NIR) region, with maximum absorption wavelengths (λmax) being heavily influenced by substituents on the aryl groups. acs.org In one study, bithiazole derivatives showed absorption maxima ranging from 230 nm to 394 nm depending on the specific structure and substitution. clockss.orgrsc.org

Table 1: Summary of Spectroscopic Data for Thiazolidine and Bithiazole Derivatives

TechniqueFunctional Group / ProtonTypical Chemical Shift / Wavenumber / WavelengthReference Compound Type
¹H NMRRing -CH₂-δ 3.8 - 4.34 ppmThiazolidinone Derivatives psu.edunih.gov
¹H NMR-CH-Arδ 5.2 ppm2-Aryl-4-thiazolidinone psu.edu
¹³C NMRRing C=Oδ 166 - 171 ppmThiazolidinedione Derivatives mdpi.commdpi.com
¹³C NMRRing -CH₂-δ 32 - 50 ppmThiazolidinedione Derivatives nih.govmdpi.com
IRN-H Stretch3182 - 3423 cm⁻¹Thiazolidine Derivatives mdpi.comemanresearch.org
IRC=O Stretch1646 - 1747 cm⁻¹Thiazolidinedione Derivatives nih.govmdpi.com
IRC-S-C Linkage~716 cm⁻¹4-Thiazolidinone Derivatives psu.edu
UV-Visπ → π* Transition230 - 394 nmBithiazole Derivatives iau.irclockss.org

Chromatographic and Mass Spectrometric Techniques for Analysis

Chromatographic techniques are essential for the separation, isolation, and quantification of this compound and its derivatives from complex mixtures. When coupled with mass spectrometry, these methods provide unparalleled sensitivity and specificity for structural identification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of thiazolidine derivatives. sav.skchemicalpapers.com Reversed-phase HPLC is particularly common, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.

Methodology: A typical method for thiazolidine-4-carboxylic acids involves a C18 column with a mobile phase of methanol (B129727) and water, often with an acid modifier like acetic acid. sav.skchemicalpapers.com For the analysis of thiazolidine derivatives in biological samples like urine or serum, a pre-column derivatization step, for instance with dansyl chloride, can be employed to enhance fluorescence detection and sensitivity. tandfonline.com Solid-phase extraction (SPE) is frequently used for sample cleanup prior to HPLC analysis to remove interfering substances. sav.skchemicalpapers.com Enantiomeric separation of chiral thiazolidine derivatives can be achieved using chiral stationary phases. akjournals.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This hyphenated technique is ideal for identifying and quantifying low levels of this compound and its derivatives in complex matrices like biological fluids. nih.gov

Methodology: A sensitive LC-MS/MS method has been developed for the quantification of novel thiazolidinedione derivatives in rat plasma. nih.gov Such methods often use electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode for high selectivity and low limits of quantification, sometimes as low as nanograms per milliliter. nih.govrti.org For instance, a method for a thiazolidine derivative in rat plasma used a Gemini-NX C18 column with an acetonitrile-ammonium formate (B1220265) mobile phase, monitoring the specific mass transition of the parent ion to a fragment ion (e.g., m/z 553.2→206.2). rti.org Isotope-dilution LC-MS, where a stable isotope-labeled internal standard is used, provides high accuracy and precision for quantification. nih.govacs.org

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For less volatile compounds like this compound, derivatization may be necessary to increase volatility. GC-MS is particularly useful for the characterization of sulfur-containing heterocyclic compounds. nih.govacs.org

Methodology: Comprehensive two-dimensional gas chromatography (GC×GC) coupled with high-resolution time-of-flight mass spectrometry (HR-ToFMS) is a powerful platform for analyzing complex mixtures containing organic sulfur compounds, such as those found in coal tar. mdpi.comnih.gov This technique offers enhanced separation and resolving power. The analysis of volatile organic compounds (VOCs) in samples like chili peppers has successfully identified numerous heterocyclic compounds using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS. maxapress.com The mass spectrum provides a molecular fingerprint based on the fragmentation pattern, which aids in structural elucidation. nih.gov

Table 2: Summary of Chromatographic and Mass Spectrometric Methods for Thiazolidine Derivatives

TechniqueStationary PhaseMobile Phase / ConditionsDetectionApplication
HPLCReversed-Phase C18Methanol/Water with Acetic AcidUV (e.g., 258 nm)Analysis of thiazolidine-4-carboxylic acids in serum sav.skchemicalpapers.com
HPLCChiralcel OD-Hn-hexane/isopropanolUV (254 nm) & Optical RotationEnantiomeric separation of thiazolidine-2-carboxylic acid akjournals.com
LC-MS/MSGemini-NX C18Acetonitrile/Ammonium FormateESI-MRMQuantification in rat plasma rti.org
LC-MSNot SpecifiedDerivatization with ethyl chloroformateESI-MSQuantification in E. coli cells nih.govacs.org
GC-MS5% Phenyl-substituted methylpolysiloxaneTemperature programmingMass Spectrometry (EI)Analysis of polycyclic aromatic sulfur heterocycles acs.orgnih.gov
GCxGC-ToFMSCryogenically-modulatedTemperature programmingHigh-Resolution ToF-MSCharacterization of organic sulfur compounds in coal tar mdpi.com

Future Directions and Emerging Research Avenues

Interdisciplinary Research Opportunities for 2,2'-Bithiazolidine

The this compound scaffold is a versatile platform that invites collaboration across multiple scientific disciplines. Its potential is not confined to a single area but extends into materials science, environmental monitoring, and biology. The integration of knowledge and techniques from different fields is crucial for exploiting the full capabilities of these molecules. nsf.gov

Key areas for interdisciplinary research include:

Medicinal Chemistry and Pharmacology: Derivatives of the bithiazolidine core have shown potential as biologically active molecules. ontosight.ai Research indicates possible antimicrobial, antifungal, or antiviral properties, making them attractive candidates for the development of new therapeutic agents. ontosight.aiekb.eg Furthermore, partially saturated intermediates in their synthesis pathways are being explored as novel linker molecules, which are of significant interest in medicinal chemistry for improving properties like solubility and exploring new molecular structures. acs.org The broader family of thiazolidine-containing compounds has been investigated for a wide spectrum of biological activities, suggesting that the bithiazolidine structure is a promising pharmacophore for further investigation. researchgate.netresearchgate.netnih.gov

Materials Science and Coordination Chemistry: The synthesis of this compound derivatives is closely linked to coordination chemistry. For instance, the reaction of 2-aminoethanethiol and butane-2,3-dione yields 2,2'-dimethyl-2,2'-bithiazolidine in the absence of a metal ion. amazonaws.com However, when a metal ion like nickel (Ni²⁺) is present, it acts as a template, guiding the reactants to form a different structure—a tetradentate ligand complex. amazonaws.com This "template effect" highlights the potential of bithiazolidines as precursors in the controlled synthesis of complex macrocyclic ligands. amazonaws.com These unique structural features could be harnessed in materials science to create novel polymers or as building blocks for supramolecular assemblies. ontosight.ai

Environmental and Analytical Chemistry: Specific derivatives of bithiazolidine have been synthesized to act as highly selective and sensitive sensors for environmental pollutants. pnu.ac.ir For example, a novel bithiazolidine derivative was used to functionalize silica (B1680970) gel to create a sorbent for determining trace amounts of mercury(II) in water, fish, and urine samples. pnu.ac.ir Another derivative was used to cap quantum dots, creating a fluorescent sensor that is quenched in the presence of mercury ions, allowing for detection at nanomolar concentrations. nih.gov These applications open up avenues for creating advanced materials for environmental remediation and monitoring.

Chemical Ecology: this compound has been identified as a component of chin gland secretions in gopher tortoises (Gopherus polyphemus). auburn.edu This discovery points to a role in chemical signaling and communication within this species. Further interdisciplinary research, combining organic chemistry with behavioral ecology, could elucidate the specific function of this compound in tortoise behavior, offering insights into the chemical language of reptiles. auburn.edu

Table 1: Potential Interdisciplinary Applications of this compound Derivatives

Research Area Specific Application Supporting Evidence
Medicinal Chemistry Development of new antimicrobial, antifungal, and antiviral drugs. ontosight.aiekb.eg Derivatives show potential biological activity.
Use as linker molecules in drug design to improve properties. acs.org Partially saturated intermediates offer unique structural possibilities.
Materials Science Synthesis of novel polymers and supramolecular structures. ontosight.ai The unique dimeric structure serves as a versatile building block.
Precursors for creating complex macrocyclic ligands via template synthesis. amazonaws.com Reaction outcomes are dependent on the presence of metal ions.
Environmental Chemistry Development of sensitive and selective sensors for heavy metals like mercury. pnu.ac.irnih.gov Functionalized derivatives can bind specifically to target ions.

| Chemical Ecology | Investigation of chemical communication in reptiles. auburn.edu | Compound identified in the glandular secretions of gopher tortoises. |

Challenges and Perspectives in Advanced this compound Research

While the potential of this compound is significant, its advancement from a laboratory curiosity to a widely used chemical entity faces several hurdles. Overcoming these challenges will be key to realizing the prospective applications of this compound class.

Current Challenges:

Efficient and Selective Synthesis: A primary challenge is the development of efficient and highly selective synthesis methods. ontosight.ai While various synthetic routes exist, they can be complex, and achieving desired substitutions and stereochemistry, such as the meso configuration, requires precise control over reaction conditions. ontosight.ai The synthesis of macrocyclic ligands from bithiazolidine precursors without a metal template is noted to be notoriously difficult, often resulting in low yields and polymer byproducts. amazonaws.com

Structural Characterization and Purity: Comprehensive characterization is essential to confirm the structure and purity of synthesized bithiazolidine compounds. This typically requires a combination of advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. ontosight.ai

Understanding Structure-Activity Relationships (SAR): For both medicinal and materials applications, a deep understanding of the relationship between the compound's structure and its function is crucial. Systematic studies are needed to determine how modifications to the bithiazolidine core and its substituents affect its biological activity or material properties.

Future Perspectives and Research Directions:

Exploration of Biological Activity: There is a need for comprehensive screening of various this compound derivatives to fully explore their potential biological activities. ontosight.ai This includes systematic testing against a wide range of microbial strains and viruses to identify lead compounds for drug development.

Development of Advanced Functional Materials: The unique ability of bithiazolidines to participate in template synthesis offers a forward-looking perspective for designing sophisticated functional materials. amazonaws.com Future research could focus on using a wider array of metal ions to create novel catalysts, sensors, or molecular machines.

Computational Modeling: The use of computational chemistry can accelerate research by predicting the properties of new bithiazolidine derivatives. asoiu.edu.az Modeling can help in designing compounds with specific electronic, optical, or binding properties, thereby guiding synthetic efforts toward the most promising candidates.

Table 2: Summary of Challenges and Future Perspectives in this compound Research

Category Description
Challenge: Synthesis Need for more efficient, selective, and scalable synthetic routes. ontosight.aiamazonaws.com
Challenge: Characterization Requires advanced analytical techniques for structural confirmation and purity assessment. ontosight.ai
Challenge: SAR Lack of comprehensive understanding of how structure dictates function.
Perspective: Drug Discovery Systematic screening of derivatives to identify new therapeutic agents. ontosight.ai
Perspective: Materials Design Leveraging template synthesis for the creation of novel functional materials. ontosight.aiamazonaws.com

| Perspective: Computational Aid | Using modeling to predict properties and guide the design of new compounds. asoiu.edu.az |

Table of Mentioned Chemical Compounds

Compound Name
This compound
2,2'-dimethyl-2,2'-bithiazolidine
2-aminoethanethiol
(3,3'-Bithiazolidine)-4,4'-dione, 2,2'-bis(o-fluorophenyl)-, meso-
butane-2,3-dione
3,3'-Bis-(3-triethoxysilylpropyl)-2,2'-dithioxo-[5,5']bithiazolidinylidene-4,4'-dione
(E)-2,2'-(4,4'-dioxo-2,2'-dithioxo-2H,2'H-[5,5'-bithiazolylidene]-3,3'(4H,4'H)-diyl) bis(3-mercaptopropanoic acid)
Nickel (Ni²⁺)

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